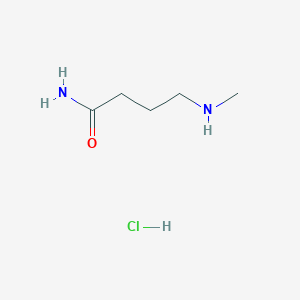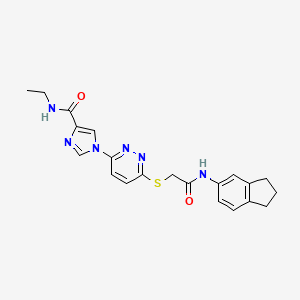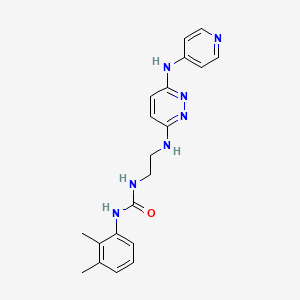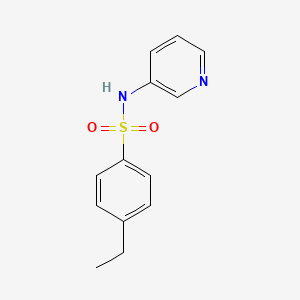
4-(Methylamino)butanamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)butanamide HCl, with the CAS Number 1951438-97-3, is a chemical compound with the molecular weight of 152.62 . Its IUPAC name is 4-(methylamino)butanamide hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)butanamide HCl is1S/C5H12N2O.ClH/c1-7-4-2-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-(Methylamino)butanamide HCl is a white to yellow solid . . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Composite Membrane Synthesis
Researchers have synthesized composite nanofiltration (NF) membranes using novel polymers, demonstrating applications in water treatment and desalination. These membranes exhibit high salt rejection rates and have been tested for their antifouling properties, indicating their potential in improving water purification technologies (Padaki et al., 2013).
Corrosion Inhibition
A study introduced a novel hydrazinecarbothioamide compound as an effective corrosion inhibitor for mild steel in acidic conditions. This highlights the role of chemical synthesis in protecting industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Al-amiery et al., 2013).
Antiemetic Clinical Studies
Metoclopramide, a derivative closely related to the compound , has been studied for its antiemetic properties. This research is crucial in developing treatments for nausea and vomiting associated with various medical conditions and treatments (Tornetta, 1969).
Heterocyclic Chemistry
The utility of β-oxoanilides in synthesizing new pyridine and pyrazole derivatives showcases the compound's role in expanding the toolbox of organic and medicinal chemists. These heterocyclic compounds have numerous applications in drug discovery and development (Hussein et al., 2008).
Supramolecular Assemblies
Research into the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N-dimethyl β-alanine highlights the potential of these compounds in biomedical applications, such as drug delivery and tissue regeneration. This research opens avenues for developing novel delivery systems that could revolutionize how treatments are administered (Cutrone et al., 2017).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(methylamino)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-4-2-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKORZPABHKXHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)butanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)
![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2723590.png)

![2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2723592.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)



